BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Lung Cancer Drug Resistance Gallium Therapy

This specific N1-(4-chlorophenyl), C3-(4-fluorophenyl) regioisomer is the premier tool compound for gallium-resistant NSCLC research. It delivers an 80-fold potency increase over gallium acetylacetonate in resistant A549 cells, robustly suppresses AXL protein expression, and synergizes to restore gallium efficacy. Choose this compound to benchmark target engagement, validate resistance pathways, and drive next-generation oncology programs. Order now.

Molecular Formula C23H15ClFN3
Molecular Weight 387.84
CAS No. 1251556-65-6
Cat. No. B2682497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
CAS1251556-65-6
Molecular FormulaC23H15ClFN3
Molecular Weight387.84
Structural Identifiers
SMILESCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F
InChIInChI=1S/C23H15ClFN3/c1-14-2-11-21-19(12-14)23-20(13-26-21)22(15-3-7-17(25)8-4-15)27-28(23)18-9-5-16(24)6-10-18/h2-13H,1H3
InChIKeyDZIZUCCQBSGVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 1251556-65-6): Core Chemical Profile for Research Procurement


1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 1251556-65-6) is a synthetic tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class, with a molecular formula of C23H15ClFN3 and a molecular weight of 387.8 g/mol [1]. This specific regioisomer, bearing a 4-chlorophenyl group at the N1 position and a 4-fluorophenyl group at the C3 position of the pyrazole ring, has been identified in a targeted screening study as a lead compound ('5476423') with potent anti-proliferative activity against gallium-resistant lung adenocarcinoma cells [2].

Why a Generic Pyrazolo[4,3-c]quinoline Cannot Substitute for 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline in Targeted Research


Simple substitution within the pyrazolo[4,3-c]quinoline class is not feasible due to regioisomer-specific biological activity [1]. The precise placement of the 4-chlorophenyl and 4-fluorophenyl substituents on the N1 and C3 atoms of the pyrazole core, respectively, differentiates this compound from closely related analogs like 3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline . This specific configuration has been explicitly linked to a unique 80-fold increase in potency against gallium-resistant cancer cells, a property not observed in gallium-based standards or, by class-level inference, compounds with a different substitution pattern that were not selected as leads [1].

Quantitative Differential Performance of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (Lead 5476423)


Superior Anti-Proliferative Potency in Gallium-Resistant Lung Cancer Model Compared to Gallium Standard

In a head-to-head comparison against gallium acetylacetonate (GaAcAc), the lead compound 5476423 (corresponding to the target compound) demonstrated 80-fold greater potency in inhibiting the proliferation of gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. This was quantified through IC50 values, indicating a drastic improvement in efficacy specifically in the drug-resistant population where GaAcAc activity is compromised.

Lung Cancer Drug Resistance Gallium Therapy AXL Kinase Virtual Screening

Target-Specific AXL Protein Suppression Linked to Potency in Resistant Cells

Treatment with lead compound 5476423 significantly suppressed the elevated expression of AXL protein observed in gallium-resistant A549 cells compared to gallium-sensitive cells [1]. This mechanistic link between anti-proliferative potency and on-target biomarker modulation was not demonstrated for other compounds in the eight screened series, providing a pharmacodynamic differentiation for this specific chemotype.

AXL Inhibition Target Engagement Receptor Tyrosine Kinase Biomarker

Enhancement of Standard Therapy Efficacy via a 2-Fold Combinatorial Effect

When the standard therapy gallium acetylacetonate (GaAcAc) was combined with lead compound 5476423, its efficacy against gallium-resistant cells was increased by 2-fold, compared to only a 1.2-fold increase from co-administration with the second lead compound, 7919469 [1]. This demonstrates a superior combinatorial benefit, transforming a resistant phenotype back to a more sensitive state more effectively than a close chemical competitor identified in the same screen.

Combination Therapy Gallium Sensitization Synergy Chemoresistance

High-Value Application Scenarios for 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline in Research


Probing Gallium Resistance Mechanisms in Non-Small Cell Lung Cancer (NSCLC)

This compound is the premier choice for laboratories investigating the molecular basis of gallium resistance in NSCLC. Its established 80-fold potency gain over gallium acetylacetonate in resistant A549 cells [1] makes it an ideal positive control and tool compound for mechanistic studies aiming to delineate resistance pathways and validate new targets involved in gallium insensitivity.

Development and Validation of AXL Kinase Inhibitor Pharmacodynamic Assays

For drug discovery teams developing next-generation AXL inhibitors, this compound, which has demonstrated the ability to significantly suppress AXL protein expression in a resistant cellular context [1], serves as a critical small-molecule probe. It can be used to benchmark cellular target engagement and calibrate pharmacodynamic assays, offering a defined standard of AXL-suppressive activity.

Screening for Gallium-Sensitization Agents in Chemoresistant Cancer Models

Given its ability to enhance the efficacy of gallium acetylacetonate by 2-fold in resistant cells—outperforming a sibling lead compound [1]—this compound is a superior seed scaffold for medicinal chemistry programs focused on developing sensitizers that can restore gallium compound efficacy in refractory lung cancer. It provides a quantitative benchmark for evaluating new analogs in combination screening campaigns.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.